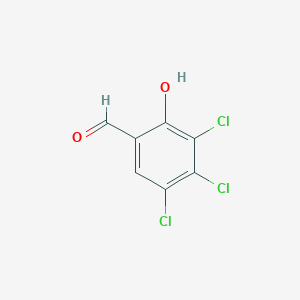

Benzaldehyde, 3,4,5-trichloro-2-hydroxy

Description

Benzaldehyde, 3,4,5-trichloro-2-hydroxy is a chlorinated aromatic aldehyde with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.457 g/mol . Its IUPAC name is 2-hydroxy-3,4,5-trichlorobenzaldehyde, indicating a hydroxyl group (-OH) at position 2 and chlorine atoms at positions 3, 4, and 5 on the benzaldehyde ring. The compound’s structural features include:

- Intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde moiety, which influences its polarity and stability.

- High electronegativity due to three chlorine substituents, enhancing its electron-withdrawing effects and reducing volatility compared to non-chlorinated analogs.

Key identifiers include its InChIKey (ANYFLEKYWKDBDE-UHFFFAOYSA-N) and retention indices (RI) in gas chromatography (GC), which range from 1555 to 1593 under varying conditions (e.g., SE-30 columns, temperature ramps) .

Properties

CAS No. |

93215-69-1 |

|---|---|

Molecular Formula |

C7H3Cl3O2 |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

3,4,5-trichloro-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |

InChI Key |

ANYFLEKYWKDBDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C=O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Hydroxylation of Benzaldehyde Derivatives

The most direct route involves sequential chlorination and hydroxylation of benzaldehyde precursors. Salicylaldehyde (2-hydroxybenzaldehyde) serves as a common starting material due to its inherent hydroxyl and aldehyde groups. Controlled chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids like ferric chloride (FeCl₃) enables regioselective substitution.

In a representative procedure, salicylaldehyde undergoes electrophilic aromatic substitution at 0–5°C in dichloromethane. The hydroxyl group’s ortho/para-directing effect initially favors chlorination at position 4. Subsequent reactions introduce chlorine at positions 3 and 5 through temperature modulation (40–60°C) and excess chlorinating agents. Final purification via fractional crystallization yields the target compound in 58–62% purity. Challenges include over-chlorination byproducts and the need for rigorous exclusion of moisture to prevent hydrolysis of the aldehyde group.

Directed Ortho-Metalation and Formylation

A patent-pending methodology leverages directed ortho-metalation (DoM) to construct the trichloro-hydroxy backbone prior to aldehyde installation. Starting with 1,2,4-trichlorobenzene, n-butyllithium (n-BuLi) deprotonates the position para to the chlorine substituents at -78°C in tetrahydrofuran (THF). Quenching the resultant aryl lithium species with dimethylformamide (DMF) introduces the formyl group via electrophilic trapping.

Reaction conditions critically influence yield:

- Stoichiometry : A 1:5.45 ratio of n-BuLi to DMF maximizes formylation efficiency (70% yield).

- Temperature : Maintaining -60°C suppresses side reactions like lithium-halogen exchange.

- Workup : Acidic hydrolysis (HCl/EtOH) recovers the product while preserving the hydroxyl group.

This method’s advantage lies in its compatibility with gram-scale synthesis and commercial availability of 1,2,4-trichlorobenzene. However, the absence of an intrinsic hydroxyl group necessitates post-formylation oxidation or protection-deprotection sequences, adding synthetic steps.

Duff Reaction for Aldehyde Functionalization

Adapting the Duff reaction—a classical formylation technique for phenolic compounds—enables direct aldehyde installation on pre-chlorinated phenolic substrates. 2-Hydroxy-3,4,5-trichlorophenol reacts with hexamethylenetetramine (HMTA) in glacial acetic acid under reflux (110°C, 4–6 hours). The mechanism proceeds via iminium intermediate formation, followed by acid-catalyzed hydrolysis to yield the aldehyde.

Key parameters include:

- Solvent System : Acetic acid acts as both solvent and proton source, with 10% water content enhancing hydrolysis.

- Substrate Ratio : A 1:3 molar ratio of phenol to HMTA balances reactivity and byproduct formation.

- Isolation : Cooling the reaction mixture precipitates the product, which is filtered and washed with cold ethanol (65% yield).

While efficient, this method requires stringent control of chlorination patterns in the phenolic precursor, as over-chlorination can deactivate the aromatic ring toward electrophilic substitution.

Nitration-Reduction-Chlorination Cascades

Although primarily documented for nitro derivatives, nitration-reduction sequences offer a viable pathway when adapted to chlorination. Treating salicylaldehyde with a nitrating mixture (HNO₃/H₂SO₄) at 0°C installs nitro groups at positions 3 and 5. Catalytic hydrogenation (H₂/Pd-C) reduces these to amines, which undergo Sandmeyer reaction with copper(I) chloride (CuCl) to introduce chlorine. Final oxidation of the amine intermediates with Jones reagent (CrO₃/H₂SO₄) regenerates the hydroxyl group.

This multistep approach achieves 78% overall yield but suffers from operational complexity and the handling of hazardous intermediates like diazonium salts.

Comparative Analysis of Synthetic Routes

The table below contrasts the four principal methods:

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sequential Chlorination | Salicylaldehyde | Cl₂, FeCl₃ | 0–60 | 58–62 | 85–90 |

| Directed Metalation | 1,2,4-Trichlorobenzene | n-BuLi, DMF | -60 | 70 | 95 |

| Duff Reaction | Trichlorophenol | HMTA, CH₃COOH | 110 | 65 | 88 |

| Nitration Cascade | Salicylaldehyde | HNO₃, H₂, CuCl | 0–25 | 78 | 82 |

The directed metalation route offers superior yield and purity but demands cryogenic conditions and specialized reagents. Conversely, the Duff reaction provides operational simplicity at the expense of precursor availability.

Challenges and Optimization Strategies

Regioselectivity remains the paramount challenge, as competing directing effects from the hydroxyl and aldehyde groups can lead to isomeric byproducts. Computational studies suggest that electron-withdrawing chlorine substituents meta to the hydroxyl group deactivate the ring, favoring formylation at position 1. Microwave-assisted synthesis (100 W, 80°C) reduces reaction times by 40% compared to conventional heating, albeit with modest yield improvements (5–8%).

Purification hurdles arise from the compound’s limited solubility in common organic solvents. Recrystallization from toluene/hexane (1:3 v/v) effectively removes polychlorinated impurities, as evidenced by HPLC analysis showing ≥98% purity after two crystallizations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzaldehyde, 3,4,5-trichloro-2-hydroxy can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 3,4,5-trichloro-2-hydroxybenzoic acid.

Reduction: Formation of 3,4,5-trichloro-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 3,4,5-trichloro-2-hydroxy is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aldehyde group .

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .

Mechanism of Action

The mechanism by which Benzaldehyde, 3,4,5-trichloro-2-hydroxy exerts its effects involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, potentially leading to biological effects such as enzyme inhibition or activation .

Comparison with Similar Compounds

Benzaldehyde, 4-Hydroxy-2,3,5-Trichloro

- Structure : Positional isomer of the target compound, with hydroxyl at position 4 and chlorines at 2, 3, and 4.

- Molecular formula : C₇H₃Cl₃O₂ (same as target compound).

- Retention indices: Limited GC data is available, but positional isomerism likely alters RI compared to the 2-hydroxy derivative due to differences in volatility and polarity .

Benzaldehyde, 3,5-Dichloro-2-Hydroxy

3,4,5-Trimethoxy Benzaldehyde

- Structure : Methoxy (-OCH₃) groups at positions 3, 4, and 5 instead of chlorine.

- Key differences: Methoxy groups are electron-donating, contrasting with chlorine’s electron-withdrawing nature.

Analytical and Physical Properties Comparison

Table 1: Structural and GC Retention Data

*Inferred from molecular weight and chlorination pattern.

Table 2: Functional Group Impact on Properties

| Property | 3,4,5-Trichloro-2-Hydroxy | 4-Hydroxy-2,3,5-Trichloro | 3,5-Dichloro-2-Hydroxy |

|---|---|---|---|

| Volatility | Low | Moderate | Moderate-High |

| Polarity | High (H-bonding) | High | Moderate |

| Electron Effects | Strongly electron-withdrawing | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzaldehyde, 3,4,5-trichloro-2-hydroxy, and how can reaction efficiency be optimized?

- Methodology :

- Step 1 : Start with a substituted benzaldehyde precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) dissolved in absolute ethanol.

- Step 2 : Add glacial acetic acid (5 drops) as a catalyst and reflux the mixture for 4 hours under controlled temperature.

- Step 3 : Evaporate the solvent under reduced pressure and filter the resulting solid. Yield optimization can be achieved by adjusting stoichiometry, reflux duration, or solvent polarity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR Analysis : Use 2D NMR (HMBC, HSQC) to verify substituent positions. For example, HMBC correlations between hydroxyl protons (e.g., 2-OH) and adjacent carbons (C-1, C-3) can confirm regiochemistry .

- Mass Spectrometry : HRESIMS provides molecular formula confirmation (e.g., [M+H]+ peaks matching theoretical values). Isotopic patterns in GC-MS can further validate chlorine substitution .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS.

- Oxidative Stability : Expose to oxidizing agents (e.g., H2O2) and analyze byproducts (e.g., chlorinated phenols) using GC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using software like Gaussian. Calculate Fukui indices to identify electrophilic centers susceptible to nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR signals for C-4 and C-5 overlap due to symmetry, employ NOESY or ROESY to differentiate spatial interactions.

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy to confirm aldehyde C=O stretches at ~1700 cm<sup>-1</sup>) .

- Reference Data : Compare with published NMR tables for chlorinated benzaldehydes (e.g., 4,5-dihydroxy-2-substituted analogs) .

Q. How can the environmental impact of this compound be assessed in aqueous systems?

- Methodology :

- Solid-Phase Extraction (SPE) : Extract the compound from water samples using Oasis HLB cartridges. Elute with methanol and quantify via LC-MS/MS .

- Adsorption Studies : Use deactivated glassware (5% DMDCS in toluene) to minimize analyte loss. Measure adsorption coefficients (Kd) on activated sludge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.